molecular formula C17H29NO3S B610796 Sethoxydim CAS No. 74051-80-2

Sethoxydim

Cat. No.: B610796
CAS No.: 74051-80-2
M. Wt: 327.48
InChI Key: CSPPKDPQLUUTND-NBVRZTHBSA-N
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Description

Sethoxydim is a postemergent herbicide primarily used for the control of grass weeds in a variety of horticultural crops. It is a member of the cyclohexanedione family and functions as an acetyl-CoA carboxylase inhibitor. This compound is marketed under several brand names, including Poast, Torpedo, Ultima, Vantage, Conclude, and Rezult .

Mechanism of Action

Target of Action

This compound primarily targets annual and perennial grasses . The main target of this compound within these organisms is the enzyme acetyl-CoA carboxylase (ACCase) . ACCase plays a crucial role in lipid synthesis, which is vital for the growth and development of plants .

Mode of Action

This compound is absorbed rapidly through leaf surfaces, transported in the xylem and phloem, and accumulated in meristematic tissues . It acts by inhibiting the activity of ACCase . This inhibition prevents the synthesis of lipids, thereby disrupting the normal growth and development of the targeted grasses .

Biochemical Pathways

The inhibition of ACCase by this compound affects the fatty acid synthesis pathway . ACCase is responsible for catalyzing an early step in this pathway, converting acetyl-CoA to malonyl-CoA . By inhibiting ACCase, this compound disrupts this conversion, leading to a decrease in fatty acid synthesis .

Pharmacokinetics

This compound exhibits high water solubility (4,000 ppm) and low soil adsorption potential . It is readily degraded through microbial metabolism and photolysis, possibly also by hydrolysis . The average half-life of this compound in soils is four to five days . Due to its water solubility and weak soil binding, this compound can be highly mobile in the environment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is degraded rapidly by microbial degradation and photolysis . Its half-life in the field ranges from 5 to 25 days . In water, this compound can be degraded by sunlight within several hours . An oil adjuvant or non-ionic surfactant should be used to facilitate absorption of this compound by plants .

Biochemical Analysis

Biochemical Properties

Sethoxydim interacts with various biomolecules within the cell. It does not affect the uptake of any 14C-precursor into or respiration of the root tip tissue . It does inhibit DNA and cell wall syntheses 120 minutes after treatment . This compound also inhibits the incorporation of 14C-acetic acid into the lipid fraction in a time- and concentration-dependent manner .

Cellular Effects

This compound has a significant impact on cellular processes. It inhibits growth and cell division in root and shoot meristems of graminaceous plants following foliar application . Although RNA and protein syntheses are not affected by this compound, DNA and cell wall syntheses are inhibited .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It inhibits DNA synthesis and cell wall synthesis, affecting the growth and division of cells . This compound also inhibits the incorporation of 14C-acetic acid into the lipid fraction, although this does not play a major role in its mode of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The uptake and incorporation of 14C-labeled thymidine, uridine, leucine, glucose, and acetic acid into cell constituents, as well as respiration, increase continuously with time progressions during the incubation period .

Metabolic Pathways

This compound is involved in various metabolic pathways. It inhibits the incorporation of 14C-acetic acid into the lipid fraction, suggesting an effect on lipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sethoxydim is synthesized through a multi-step process involving the reaction of 2-cyclohexen-1-one with various reagents to introduce the ethoxyimino and ethylthio groups. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Hydrolysis conditions: Acidic or basic aqueous solutions.

    Photolysis conditions: Ultraviolet light exposure.

Major Products Formed:

Scientific Research Applications

Crop Yield Enhancement

Research has demonstrated that the application of sethoxydim can significantly increase crop yields by effectively controlling competitive grass weeds. A study conducted over six seasons involving wheat cultivars (Machete, Spear, and Blade) reported yield increases ranging from 0% to 32%, depending on environmental conditions such as degree days during the growing season .

Wheat Cultivar Yield Increase (%) Degree Days
Machete321480
Spear201300
Blade81000

Resistance Management

This compound is also utilized in developing herbicide-resistant crop varieties. A study focused on selecting this compound-resistant mutants of creeping bentgrass through in vitro techniques demonstrated the potential for breeding programs aimed at enhancing resistance traits . This application is crucial for sustainable weed management strategies.

Absorption and Metabolism Studies

Studies on the absorption of this compound in plant tissues reveal that its effectiveness is influenced by the physiological state of the plant cells. For instance, greater absorption rates were observed in corn root meristems under proliferative conditions compared to when cells were starved . This information is vital for optimizing application timing and dosage to maximize efficacy while minimizing environmental impact.

Synergistic Effects with Bioherbicides

Recent research has indicated that this compound can enhance the biocontrol efficacy of certain bioherbicides against specific weed species. In experiments with green foxtail (Setaria viridis), this compound applied at reduced rates improved the effectiveness of fungal bioherbicides, suggesting a synergistic relationship that can be exploited for more effective weed management strategies .

In Vitro Selection of Resistant Varieties

A notable case study involved the selection of this compound-resistant creeping bentgrass mutants through callus tissue culture techniques. The successful regeneration of resistant lines provides a foundation for breeding programs aimed at developing herbicide-resistant cultivars that can withstand selective herbicide applications while maintaining crop integrity .

Yield Improvement Trials

In trials conducted across multiple sites in South Australia, this compound applications were correlated with significant yield improvements in wheat crops under various weed management scenarios. The results emphasize its role not only as a weed control agent but also as a yield-enhancing input in wheat production systems .

Comparison with Similar Compounds

Sethoxydim stands out due to its specific chemical structure and its broad application in various horticultural settings.

Biological Activity

Sethoxydim is a selective post-emergence herbicide primarily used to control grassy weeds in various crops. Its mechanism of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid biosynthesis. This article explores the biological activity of this compound, focusing on its effects on plant metabolism, ecological implications, and case studies that illustrate its effectiveness and safety.

This compound functions by inhibiting ACCase, which is essential for lipid synthesis in plants. This inhibition disrupts the production of fatty acids, leading to impaired growth and eventual death of target weed species. The herbicide is particularly effective against gramineous (grass) weeds while being safe for broadleaf crops.

Key Findings:

  • ACCase Inhibition : this compound has been shown to inhibit ACCase activity in grain sorghum seedlings by 58% at 5 μM and by 90% at 50 μM concentrations .
  • Lipid Synthesis : At concentrations of 50 and 100 μM, this compound significantly reduced the incorporation of labeled acetate into total lipids in sorghum leaf protoplasts .

Ecological Implications

The use of this compound has raised concerns regarding its environmental impact, particularly its effects on non-target organisms. Studies have shown that while this compound exhibits low toxicity to mammals and birds, its effects on aquatic ecosystems and pollinators require careful consideration.

Environmental Data:

  • Human Health Risks : The EPA's review indicated no significant cancer risks associated with this compound exposure, although minor incidents have been reported .
  • Pollinator Impact : There have been instances where this compound exposure was linked to bee colony health issues, although the certainty of its effects remains classified as "possible" .

Case Studies

  • Field Evaluation on Reed Canarygrass :
    • A study evaluated the effectiveness of this compound in controlling reed canarygrass (Phalaris arundinacea). Results indicated that this compound effectively reduced grass populations while showing selectivity towards desired broadleaf crops .
  • Synergistic Effects with Bioherbicides :
    • Research demonstrated that applying this compound at sub-lethal doses enhanced the efficacy of the fungal bioherbicide Pyricularia setariae against herbicide-sensitive green foxtail (Setaria viridis). This synergy was attributed to the activation of ABA-activated signaling pathways, which improved biocontrol outcomes .

Data Tables

The following table summarizes key experimental results related to the biological activity of this compound:

Study Concentration (μM) ACCase Inhibition (%) Lipid Synthesis Inhibition (%) Effect on Non-target Species
Grain Sorghum Protoplasts558>50Low toxicity
Grain Sorghum Protoplasts5090>50Low toxicity
Reed Canarygrass Field StudyN/AN/AN/AEffective control
Synergy with P. setariae0.1× Label RateN/AN/AEnhanced biocontrol efficacy

Properties

IUPAC Name

2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H29NO3S/c1-5-8-14(18-21-6-2)17-15(19)10-13(11-16(17)20)9-12(4)22-7-3/h12-13,19H,5-11H2,1-4H3/b18-14+
Source PubChem
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InChI Key

CSPPKDPQLUUTND-NBVRZTHBSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=NOCC)C1=C(CC(CC1=O)CC(C)SCC)O
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Isomeric SMILES

CCC/C(=N\OCC)/C1=C(CC(CC1=O)CC(C)SCC)O
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Molecular Formula

C17H29NO3S
Record name SETHOXYDIM
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DSSTOX Substance ID

DTXSID7058466
Record name 1,3-Cyclohexanedione, 2-[1-(ethoxyamino)b
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Molecular Weight

327.5 g/mol
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Physical Description

Sethoxydim is an oily odorless liquid. Non corrosive. Used as an herbicide., Odorless liquid; [HSDB]
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Boiling Point

>90 °C at pressure 3X10-5 mm Hg
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Solubility

Solubility in water, 25 mg/L at 20 °C, pH 4, In water, 4,700 mg/L at 20 °C, pH 7, Soluble in most common organic solvents including acetone, benzene, ethyl acetate, hexane and methanol at >1 Kg/Kg.
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Density

1.043 g/mL at 25 °C
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Vapor Pressure

0.00000016 [mmHg], 1.6X10-7 mm Hg at 20-25 °C
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Color/Form

Oily liquid

CAS No.

74051-80-2, 71441-80-0
Record name SETHOXYDIM
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Record name 1,3-Cyclohexanedione, 2-[1-(ethoxyamino)b
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Record name 2-[1-(ethoxyimino)butyl]-5-(2-ethylthiopropyl)-3-hydroxycyclohex-2-en-1-one
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